tert-Butyl 4-amino-4,5,6,7-tetrahydro-1H-indazole-1-carboxylate

regioselective synthesis orthogonal protection N-alkylation

tert-Butyl 4-amino-4,5,6,7-tetrahydro-1H-indazole-1-carboxylate (CAS 955406-82-3, C₁₂H₁₉N₃O₂, MW 237.30) is a Boc-protected, 4-amino-substituted tetrahydroindazole that serves as a versatile intermediate in medicinal chemistry and a core scaffold for prolactin-inhibitory and dopaminergic programs. The compound features a partially saturated 1H-indazole ring with a primary amine at the 4-position and a tert-butyl carbamate at N1, providing a unique orthogonal protection profile for regioselective N1-functionalization or amine-directed elaboration.

Molecular Formula C12H19N3O2
Molecular Weight 237.30 g/mol
Cat. No. B11873786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-amino-4,5,6,7-tetrahydro-1H-indazole-1-carboxylate
Molecular FormulaC12H19N3O2
Molecular Weight237.30 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C2=C(C=N1)C(CCC2)N
InChIInChI=1S/C12H19N3O2/c1-12(2,3)17-11(16)15-10-6-4-5-9(13)8(10)7-14-15/h7,9H,4-6,13H2,1-3H3
InChIKeyPMOQFURJWBFKQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-amino-4,5,6,7-tetrahydro-1H-indazole-1-carboxylate: Core Scaffold & Procurement Baseline


tert-Butyl 4-amino-4,5,6,7-tetrahydro-1H-indazole-1-carboxylate (CAS 955406-82-3, C₁₂H₁₉N₃O₂, MW 237.30) is a Boc-protected, 4-amino-substituted tetrahydroindazole that serves as a versatile intermediate in medicinal chemistry and a core scaffold for prolactin-inhibitory and dopaminergic programs [1]. The compound features a partially saturated 1H-indazole ring with a primary amine at the 4-position and a tert-butyl carbamate at N1, providing a unique orthogonal protection profile for regioselective N1-functionalization or amine-directed elaboration [2]. Its predicted physicochemical properties—boiling point 362.7±44.0 °C, density 1.26±0.1 g/cm³, and pKa 8.86±0.20—support its use in standard reaction conditions .

Why In-Class Substitution Fails for tert-Butyl 4-amino-4,5,6,7-tetrahydro-1H-indazole-1-carboxylate R&D Procurement


Substituting this Boc-protected tetrahydroindazole with a generic “4-amino-tetrahydroindazole” or alternative N-substituted analogs introduces critical risks in downstream synthetic efficiency, biological data reproducibility, and pharmacokinetic outcome. The N1-Boc group provides orthogonal protection for regioselective functionalization at the indazole 1-position without competing with the free 4-amino group [1]. Removal of the Boc substituent or replacement with aryl/alkyl groups (e.g., 1-(4-fluorophenyl)-4-amino-4,5,6,7-tetrahydroindazole) can shift selectivity profiles: the Boc-protected scaffold is a known intermediate for prolactin-inhibitory compounds with dopamine agonist activity, while aryl-substituted analogs exhibit distinct kinase inhibition profiles [2]. Further, the 4-amino position impacts regioisomeric distribution during N-alkylation: substitution at C-4 versus C-5 or C-7 alters the yield of the desired N1-functionalized product, making the correct substitution pattern essential for efficient parallel library synthesis [3].

Quantitative Differentiation Evidence for tert-Butyl 4-amino-4,5,6,7-tetrahydro-1H-indazole-1-carboxylate vs. Closest Analogs


Regioselective N1-Functionalization: Boc vs. Unprotected 4-Amino-Tetrahydroindazole

The presence of the N1-Boc group on tert-butyl 4-amino-4,5,6,7-tetrahydro-1H-indazole-1-carboxylate enables highly regioselective N1-alkylation with >99% selectivity using NaH/THF conditions, whereas unprotected 4-amino-tetrahydroindazoles yield mixtures of N1 and N2 regioisomers that require chromatographic separation. For 3-carboxymethyl, 3-tert-butyl, and 3-carboxamide indazoles, >99% N1 regioselectivity was achieved under optimized conditions (NaH in THF, alkyl bromide) [1]. Unprotected 1H-indazoles typically give N1:N2 mixtures requiring additional purification steps.

regioselective synthesis orthogonal protection N-alkylation

4-Amino vs. 5-Amino Tetrahydroindazole: Distinct Dopaminergic Pharmacophore Outputs

The position of the amino substituent on the tetrahydroindazole ring dictates the pharmacological profile of derived compounds. 4-Amino-substituted tetrahydroindazoles (including the N1-Boc protected form) serve as intermediates for prolactin inhibitors with dopamine agonist activity, as disclosed in US4276300A [1]. In contrast, 5-amino-4,5,6,7-tetrahydroindazoles were developed as partial ergoline structures with dopaminergic activity in a separate program, with distinct receptor affinity profiles [2]. This positional dependence means that procuring the wrong amino-substituted regioisomer leads to a different pharmacophore output entirely.

dopamine agonist prolactin inhibition structure-activity relationship

Boc Protection vs. Aryl Substitution: Divergent Kinase Inhibition Profiles

The N1-substituent identity determines whether the tetrahydroindazole functions as a protected synthetic intermediate or a direct kinase inhibitor. Tert-butyl 4-amino-4,5,6,7-tetrahydro-1H-indazole-1-carboxylate (Boc at N1) is predominantly employed as a synthetic building block for further elaboration via Boc deprotection and subsequent N1-functionalization [1]. In contrast, analogs bearing N1-aryl substituents—such as 1-(4-fluorophenyl)-4-amino-4,5,6,7-tetrahydroindazole—are reported as direct kinase inhibitors with anti-proliferative effects in cancer cell lines . The Boc-protected form thus provides synthetic versatility (divergent functionalization) that is not accessible with the pre-installed aryl group in the direct inhibitor analog.

kinase inhibitor selectivity intermediate vs. active compound

Ritter Reaction Compatibility: 4-Hydroxy → 4-Amino Conversion with Boc Stability

The 4-amino substituent in tert-butyl 4-amino-4,5,6,7-tetrahydro-1H-indazole-1-carboxylate can be accessed via the Ritter reaction between 4-hydroxy-tetrahydroindazoles and nitriles, yielding 4-acylamino intermediates in good to excellent yields, followed by hydrolysis to the free amine [1]. This synthetic route tolerates the N1-Boc protecting group without cleavage, demonstrating the orthogonal stability of the Boc group under the acidic Ritter conditions (H₂SO₄, nitrile). In contrast, alternative N-protecting groups (e.g., acetyl, benzyl) may undergo partial cleavage or migration under these conditions.

Ritter reaction synthetic methodology functional group tolerance

Commercially Available Purity: ≥98% (HPLC) vs. Lower Purity Analogs

Tert-butyl 4-amino-4,5,6,7-tetrahydro-1H-indazole-1-carboxylate is commercially available at ≥98% purity (HPLC) from multiple vendors including MolCore and Leyan, with certificates of analysis that include HPLC, NMR, and MS data . In contrast, many structurally similar tetrahydroindazole analogs (e.g., 4,5,6,7-tetrahydro-1H-indazole itself, CAS 2305-79-5) are offered at lower purity (typically 95% or unspecified technical grade), which may require additional purification before use in sensitive biological assays or as intermediates in multi-step syntheses.

chemical purity procurement specification quality control

Tautomeric Locking: 1H-Indazole Stabilization via N1-Boc Substitution

The N1-Boc substituent locks the tetrahydroindazole ring exclusively in the 1H-tautomeric form, preventing annular tautomerism (1H↔2H) that complicates the reactivity and characterization of unsubstituted tetrahydroindazoles. MO calculations indicate that the 1H-tautomer of 4,5,6,7-tetrahydroindazole is ~1 kcal/mol more stable than the 2H form, but rapid interconversion can still occur under ambient conditions [1]. Boc protection at N1 eliminates this dynamic behavior, providing a single, well-defined chemical species for reproducible reactivity in subsequent transformations.

tautomerism chemical stability computational chemistry

Optimal Application Scenarios for tert-Butyl 4-amino-4,5,6,7-tetrahydro-1H-indazole-1-carboxylate


Prolactin-Inhibitor and Parkinson's Disease Lead Optimization Programs

As a key intermediate in the amino-substituted tetrahydroindazole patent family (US4276300A), tert-butyl 4-amino-4,5,6,7-tetrahydro-1H-indazole-1-carboxylate supports the synthesis of N-alkyl dopamine agonists for prolactin inhibition and Parkinson's disease treatment [1]. The Boc group enables late-stage N1-functionalization after 4-amino elaboration, a synthetic sequence that would be inaccessible with unprotected or aryl-substituted analogs. Researchers should procure this compound with ≥98% purity and a certificate of analysis to ensure reproducibility in in vivo prolactin secretion assays.

Focused Kinase Inhibitor Library Synthesis via Orthogonal Deprotection Strategies

The orthogonal protecting groups (N1-Boc and free 4-amino) allow chemists to independently functionalize either position, enabling the construction of diverse tetrahydroindazole-based kinase inhibitor libraries [2]. The 4-amino group can be acylated, sulfonylated, or subjected to reductive amination while the Boc group remains intact; subsequent Boc removal with TFA unmasks the N1 position for alkylation, arylation, or sulfonylation. This divergent strategy has been applied in tetrahydroindazole programs targeting ITK, CDK2/cyclin, and DHODH [3]. The compound's defined tautomeric state (1H only) simplifies analytical characterization at each synthetic step [4].

Chiral Amino-Tetrahydroindazole Building Block for Asymmetric Synthesis

The 4-amino position of the tetrahydroindazole core is a chiral center, and enantiomerically pure 4-amino-tetrahydroindazoles have been synthesized via diastereomeric salt resolution using camphoric acid and 2,3-di-O,O'-benzoyltartaric acid [5]. Purchasing racemic tert-butyl 4-amino-4,5,6,7-tetrahydro-1H-indazole-1-carboxylate as a common intermediate, followed by in-house chiral resolution, enables access to both enantiomers for structure-activity relationship (SAR) studies. This is particularly relevant for dopaminergic programs where enantiomeric purity is critical for receptor selectivity.

Ritter Reaction-Based Diversification of the 4-Position with Retention of Boc Protection

The Ritter reaction methodology disclosed by Turks et al. (Tetrahedron Letters, 2012) provides a direct route from 4-hydroxy-tetrahydroindazoles to 4-acylamino derivatives in good to excellent yields [6]. For laboratories that have synthesized 4-hydroxy intermediates, this compound serves as a benchmark for amine-functionalized products. The demonstrated stability of the Boc group under the strongly acidic Ritter conditions (H₂SO₄) validates the orthogonal protection strategy and supports the compound's use in multi-step synthetic sequences without protecting group shuffling.

Quote Request

Request a Quote for tert-Butyl 4-amino-4,5,6,7-tetrahydro-1H-indazole-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.